methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
CAS No.: 866134-77-2
Cat. No.: VC6319146
Molecular Formula: C13H14ClNO4
Molecular Weight: 283.71
* For research use only. Not for human or veterinary use.
![methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate - 866134-77-2](/images/structure/VC6319146.png)
Specification
CAS No. | 866134-77-2 |
---|---|
Molecular Formula | C13H14ClNO4 |
Molecular Weight | 283.71 |
IUPAC Name | methyl 2-[2-(2-chloroethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate |
Standard InChI | InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17) |
Standard InChI Key | QRICMPVLTXSLOH-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a benzoxazine ring system, a heterocyclic scaffold comprising fused benzene and oxazine rings. Key modifications include:
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A 3-oxo group at position 3, introducing keto functionality.
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A 2-chloroethyl substituent at position 2, enhancing electrophilic reactivity.
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A methyl acetate group at position 6, providing ester-based solubility and metabolic stability .
The molecular formula is C₁₃H₁₄ClNO₄, with a molecular weight of 291.71 g/mol (calculated from atomic masses).
Table 1: Structural Comparison with Related Benzoxazines
Synthesis Pathways
The synthesis of this compound likely follows methodologies outlined in benzoxazine derivatization patents. A representative route involves:
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Core Formation: Cyclization of substituted 2-aminophenols with chloroacetyl chloride to generate the benzoxazine ring .
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Chloroethyl Introduction: Alkylation using 1-bromo-2-chloroethane under basic conditions to attach the chloroethyl group .
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Esterification: Reaction with methyl chloroacetate to install the methyl acetate moiety .
Key reagents include potassium carbonate (base) and dimethylformamide (solvent), with purification via column chromatography .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and keto groups . Limited aqueous solubility (estimated <1 mg/mL) .
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at 2–8°C in anhydrous environments .
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (keto C=O), and 750 cm⁻¹ (C-Cl stretch) .
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NMR (¹H):
Pharmacological Research
Mechanism of Action
Benzoxazine derivatives are investigated for their ability to modulate G-protein-coupled receptors (GPCRs) and kinase enzymes . The chloroethyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the ester group aids in membrane permeability .
Therapeutic Applications
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Anticancer Activity: Analogous compounds exhibit inhibition of tyrosine kinases (e.g., EGFR) at IC₅₀ values of 10–50 μM .
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Antimicrobial Effects: Chlorinated benzoxazines show moderate activity against Gram-positive bacteria (MIC: 32–64 μg/mL) .
Table 2: Biological Activity of Structural Analogs
Current Status and Alternatives
Discontinuation and Alternatives
The compound is marked as discontinued by suppliers , likely due to limited commercial demand. Researchers are advised to explore:
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